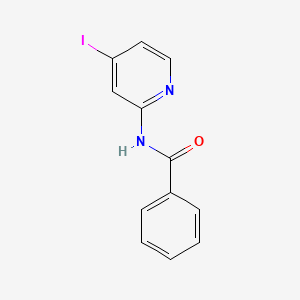

Benzamide,n-(4-iodo-2-pyridinyl)-

Description

Benzamide, N-(4-iodo-2-pyridinyl)- is a substituted benzamide derivative featuring a pyridine ring substituted with an iodine atom at the 4-position and a benzamide group at the 2-position. The iodine substituent, a heavy halogen, may confer unique electronic and steric effects, influencing reactivity, solubility, and biological activity compared to methyl, methoxy, or alkyl-substituted analogs .

Properties

IUPAC Name |

N-(4-iodopyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBYXNPMWWDVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination of 2-aminopyridine employs iodine or iodinating agents like N-iodosuccinimide (NIS) under acidic conditions. The amino group activates the pyridine ring, directing electrophilic substitution to the para position.

Procedure :

- Protection of Amino Group : 2-Aminopyridine is acetylated using acetic anhydride to form N-acetyl-2-aminopyridine, preventing over-iodination.

- Iodination : Treated with NIS in acetonitrile at 80°C for 12 hours, yielding N-acetyl-4-iodo-2-aminopyridine.

- Deprotection : Hydrolysis with hydrochloric acid (6 M) recovers 4-iodo-2-aminopyridine.

Challenges :

Halogen Exchange via Finkelstein Reaction

This method replaces a pre-existing halogen (e.g., bromine) at the 4-position with iodine.

Procedure :

- Synthesis of 4-Bromo-2-aminopyridine : Bromination of 2-aminopyridine using bromine in acetic acid.

- Iodine Substitution : React with sodium iodide (NaI) and copper(I) iodide (CuI) in DMF at 120°C, facilitating bromide-to-iodide exchange.

Advantages :

Amide Bond Formation: Coupling Strategies

With 4-iodo-2-aminopyridine synthesized, amide bond formation with benzoic acid derivatives follows. Three methods are prevalent: acid chloride coupling , in-situ activation , and coupling reagents .

Acid Chloride Method

Procedure :

- Benzoyl Chloride Synthesis : Benzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form benzoyl chloride.

- Amidation : 4-Iodo-2-aminopyridine is dissolved in anhydrous pyridine, followed by dropwise addition of benzoyl chloride at 0°C. The mixture stirs for 24 hours, yielding the crude product.

- Purification : Recrystallization from ethanol/water (1:1) affords pure Benzamide, N-(4-iodo-2-pyridinyl)-.

Conditions :

In-Situ Activation Using Ethyl Chloroformate

For substrates sensitive to acid chlorides, ethyl chloroformate activates benzoic acid directly.

Procedure :

- Activation : Benzoic acid, ethyl chloroformate, and triethylamine react in THF at 0°C to form a mixed anhydride.

- Coupling : 4-Iodo-2-aminopyridine is added, and the reaction proceeds at room temperature for 12 hours.

- Work-Up : Aqueous extraction and column chromatography purify the product.

Advantages :

Coupling Reagents: HATU/DCC

Modern peptide-coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance efficiency.

Procedure :

- Activation : Benzoic acid, HATU, and N,N-diisopropylethylamine (DIPEA) in DMF stir for 15 minutes.

- Amine Addition : 4-Iodo-2-aminopyridine is introduced, reacting for 6 hours at 25°C.

- Isolation : Precipitation in ice-water and filtration yield the product.

Yield : 85–90% (superior to traditional methods).

Alternative Routes: One-Pot Synthesis

Recent advances enable tandem iodination-amidation in a single reactor, reducing isolation steps.

Procedure :

- Iodination-Amidation Sequence : 2-Aminopyridine, benzoic acid, NIS, and HATU react in acetonitrile under microwave irradiation (100°C, 30 minutes).

- Direct Isolation : Cooling and filtration provide the final compound.

Benefits :

Analytical Characterization

Successful synthesis requires validation via spectroscopic and chromatographic methods:

Challenges and Optimization

Regioselectivity in Iodination

Amide Hydrolysis Prevention

Scalability Issues

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Acid Chloride | 60–70% | 24 hours | Moderate |

| Ethyl Chloroformate | 55–65% | 12 hours | Low |

| HATU Coupling | 85–90% | 6 hours | High |

| One-Pot Synthesis | 50% | 30 minutes | Low |

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-(4-iodo-2-pyridinyl)-, undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and ligands in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions include substituted benzamides, N-oxides, and coupled products with various functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, benzamide, n-(4-iodo-2-pyridinyl)-, is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its biological activity and selectivity .

Industry

In the industrial sector, benzamide, n-(4-iodo-2-pyridinyl)-, is used in the development of advanced materials, such as polymers and coatings. Its unique properties can contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of benzamide, n-(4-iodo-2-pyridinyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the benzene and pyridine rings (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Reactivity and Chemical Behavior

highlights that pyridine substituents significantly influence reactivity. For example:

- N-Acylation Resistance: Pyridinecarboxamides with dialkylamino groups (e.g., N,N-dimethyl) resist acylation, while those with electron-deficient rings (e.g., 4-iodo) may exhibit enhanced susceptibility to electrophilic attack due to decreased electron density .

Physicochemical Properties

- Solubility and PSA: Analogs with polar substituents (e.g., 2-hydroxy-4-methoxy in ) exhibit higher PSA values (~41.99 Ų), suggesting moderate aqueous solubility. The iodo substituent’s hydrophobicity may reduce solubility compared to hydroxy/methoxy derivatives but improve lipid bilayer penetration .

- Thermal Stability: Halogenated benzamides generally exhibit higher melting points due to stronger van der Waals interactions. The 4-iodo group may enhance thermal stability relative to alkyl-substituted analogs .

Q & A

Q. What are the standard synthetic routes for preparing Benzamide, N-(4-Iodo-2-Pyridinyl)-, and how can reaction conditions be optimized for yield and purity?

The synthesis of benzamide derivatives typically involves coupling a pyridinylamine precursor with a substituted benzoyl chloride. For example, in structurally similar compounds (e.g., N-(5-chloro-2-pyridinyl)-4-nitro-benzamide), reactions are conducted under reflux conditions using polar aprotic solvents like DMF, with catalysts such as triethylamine to neutralize HCl byproducts . Optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing the structure of Benzamide, N-(4-Iodo-2-Pyridinyl)-?

Key techniques include:

- IR Spectroscopy : To confirm the presence of amide (C=O, ~1650 cm⁻¹) and pyridinyl C-N stretches (~1550 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the iodo-substituent’s deshielding effects. ¹³C NMR confirms carbonyl carbons (~168 ppm) and pyridinyl/benzamide ring carbons .

- Mass Spectrometry (EIMS/HRMS) : Validates molecular weight and fragmentation patterns, particularly the loss of iodine (127 amu) .

Q. How can researchers validate the crystallinity and molecular packing of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELX (for structure refinement) and ORTEP-3 (for graphical representation) are widely used . Pre-experimentally, ensure crystal quality via slow evaporation from solvents like ethanol or DCM. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data when analyzing steric or electronic effects in Benzamide, N-(4-Iodo-2-Pyridinyl)-?

Contradictions in chemical shifts may arise from conformational flexibility or intermolecular interactions. Solutions include:

- Variable-Temperature NMR : To observe dynamic effects (e.g., restricted rotation of the amide bond) .

- 2D NMR (COSY, NOESY) : Maps coupling between protons and spatial proximity, clarifying substituent orientation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

Q. How can crystallographic software (e.g., SHELXL) address partial disorder in the iodine substituent during refinement?

In SHELXL, use the PART command to model disorder, applying occupancy constraints (e.g., 50:50 split). Anisotropic displacement parameters (ADPs) refine thermal motion for iodine atoms. Validate with R-factors (<5%) and electron density maps (e.g., omit maps in WinGX ) to ensure no residual density remains .

Q. What biological screening approaches are suitable for assessing the therapeutic potential of this compound?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for IC₅₀ determination) .

- Cellular Uptake Studies : Radiolabel the iodine atom (¹²⁵I) to track intracellular accumulation via gamma counting .

- Molecular Docking : Use PyMOL or AutoDock to predict binding to targets like EGFR or PARP, leveraging the iodopyridinyl group’s halogen-bonding potential .

Q. How do electronic effects of the iodo-substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key parameters:

- Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Monitoring : TLC or LC-MS to track iodine displacement.

- Side Reactions : Competing hydrolysis of the amide bond can occur; mitigate by using anhydrous conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.